(3,4,5-Trifluoro-phenyl)-propynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-Trifluoro-phenyl)-propynoic acid is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring and a propynoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trifluoro-phenyl)-propynoic acid typically involves the reaction of 3,4,5-trifluoroaniline with appropriate reagents under controlled conditions. One common method includes the use of a reaction solvent and a catalyst to facilitate the formation of the desired product . The specific steps may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trifluoro-phenyl)-propynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(3,4,5-Trifluoro-phenyl)-propynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4,5-Trifluoro-phenyl)-propynoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This can lead to the modulation of biological processes and the potential therapeutic effects of the compound.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorobenzeneboronic acid: Shares the trifluorophenyl group but differs in the functional group attached to the phenyl ring.
3,4,5-Trifluorophenylmagnesium bromide: Another compound with a trifluorophenyl group, used in different types of chemical reactions.
Uniqueness
(3,4,5-Trifluoro-phenyl)-propynoic acid is unique due to the presence of both the trifluorophenyl group and the propynoic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H3F3O2 |
---|---|
Molecular Weight |
200.11 g/mol |
IUPAC Name |
3-(3,4,5-trifluorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H3F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h3-4H,(H,13,14) |
InChI Key |
HPVMBLAMODGPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.